Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate
Description
This compound is a benzothiophene derivative featuring a unique substitution pattern:
- Position 2: Acetylamino group (-NHCOCH₃).
- Position 6: Bromo substituent (-Br).
- Position 7: A 3-(tert-butylamino)-2-hydroxypropoxy chain, combining a tertiary amine and a hydroxyl group.
- Position 3: Ethyl carboxylate ester (-COOEt).
Such structural features are critical in pharmaceutical applications, particularly for modulating target binding and pharmacokinetics.
Properties
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BrN2O5S/c1-6-27-19(26)15-13-7-8-14(21)16(17(13)29-18(15)23-11(2)24)28-10-12(25)9-22-20(3,4)5/h7-8,12,22,25H,6,9-10H2,1-5H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEMGJLWVXKTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(CNC(C)(C)C)O)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BrN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure
The compound is characterized by a complex structure that includes a benzothiophene core, which is known for its biological significance. The presence of various functional groups contributes to its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicated that derivatives of benzothiophene exhibited significant cytotoxic effects against breast cancer cell lines. The compound demonstrated an IC50 value ranging from 23.2 to 49.9 μM , indicating potent activity against tumor cells. Specifically, the compound induced apoptosis in MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment .
Table 1: Antitumor Activity of this compound
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound led to an increase in cell populations at the G2/M and S phases, indicating a disruption in normal cell cycle progression .
- Inhibition of Autophagy : The compound was shown to inhibit autophagic cell death, further supporting its role as an antiproliferative agent .
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Breast Cancer Models : In vitro studies on MCF-7 cells demonstrated that the compound not only reduced cell viability but also altered gene expression related to apoptosis and cell cycle regulation.
- Hepatotoxicity Assessment : Additional research evaluated the hepatoprotective effects of the compound, noting improvements in liver enzyme levels in animal models treated with the compound compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The following compounds share the benzothiophene core but differ in substituents, particularly at positions 2 and 7:
Functional Implications
Solubility and Reactivity
- Chloroacetyl Derivative : The electron-withdrawing chloroacetyl group enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., with amines or thiols).
- Hydroxy-Methylpropoxy Analog : The shorter hydroxypropoxy chain reduces steric hindrance compared to the target compound, possibly favoring interactions with polar binding pockets.
Preparation Methods
Epoxide Ring-Opening Approach
- Epoxide Synthesis : React 7-hydroxybenzothiophene with epichlorohydrin under basic conditions to form a glycidyl ether intermediate.
- Amine Addition : Open the epoxide with tert-butylamine in acetone at 0–10°C, yielding the 2-hydroxy-3-(tert-butylamino)propoxy group.
Example Conditions :
Nucleophilic Substitution
- Bromo Alcohol Preparation : Synthesize 3-bromo-2-hydroxypropyl-tert-butylamine via HBr treatment of a tert-butylamine-epoxide adduct.
- Alkylation : React the 7-hydroxybenzothiophene with the bromo alcohol using Cs₂CO₃ in DMF at 60°C.
Yield : 70–83% after purification by column chromatography.
Final Esterification and Purification
The ethyl ester group at position 3 is retained throughout the synthesis. Final purification involves:
- Solvent Extraction : Dichloromethane/water partitioning to remove inorganic residues.
- Crystallization : Recrystallization from ethanol/water mixtures.
- Chromatography : Silica gel chromatography for high-purity isolates (>98%).
Analytical Characterization
Critical characterization data includes:
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.52 (s, 1H, C5-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95–3.85 (m, 2H, OCH₂).
- MS : ESI-MS m/z 487.41 [M+H]⁺.
- HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Epoxide Opening | High regioselectivity | Multi-step synthesis | 75% |
| Nucleophilic Substitution | Fewer steps | Requires unstable bromo alcohol | 70% |
Industrial-Scale Considerations
Q & A
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
The compound features:
- Acetamido group (-NHCOCH₃): Enhances hydrogen-bonding interactions with biological targets, potentially improving binding affinity.
- Bromine atom (Br): Participates in electrophilic substitution or Suzuki coupling for further derivatization.
- Hydroxypropoxy group (-OCH₂CH(OH)CH₂NHR): Contributes to solubility and may act as a hydrogen-bond donor/accepto
- Ethyl ester (-COOEt): Stabilizes the carboxylate moiety and modulates lipophilicity .
Methodological Insight : Prioritize functional group analysis via FT-IR and NMR (¹H/¹³C) to confirm substituent positions and assess steric/electronic effects on reactivity.
Q. What synthetic routes are employed for this compound, and what are critical purification steps?
The synthesis typically involves:
Bromination : Introducing Br at position 6 of the benzothiophene core.
Esterification : Installing the ethyl ester at position 3.
Substituent Introduction : Coupling the hydroxypropoxy group via nucleophilic substitution or Mitsunobu reactions.
Acetylation : Protecting the amine group with acetyl .
Q. Critical Steps :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Monitor reaction progress via TLC or HPLC-MS to ensure purity (>95%) .
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
- Structural Confirmation :
- NMR (¹H, ¹³C, DEPT): Assigns proton/carbon environments and substituent positions.
- HRMS : Validates molecular formula (C₁₉H₂₄BrN₂O₅S).
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water mobile phase).
- Melting Point analysis to confirm crystallinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DOE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Continuous Flow Reactors : Enhance scalability and reduce batch-to-batch variability in industrial settings .
Q. Data-Driven Example :
| Condition | Yield (Batch) | Yield (Flow) |
|---|---|---|
| Conventional Heating | 65% | — |
| Microwave | 82% | — |
| Flow Reactor | — | 78% |
Q. How can contradictory biological activity data between structural analogs be resolved?
Case Study : Analogs with chloroacetyl vs. hydroxypropoxy groups show conflicting cytotoxicity profiles (e.g., IC₅₀ varying by 10x).
Q. Resolution Strategies :
-
Comparative SAR Studies : Use the table below to correlate substituents with activity:
Substituent IC₅₀ (μM) LogP Hydroxypropoxy (Target) 0.5 2.1 Chloroacetyl (Analog) 5.2 3.8 Source: Adapted from . -
Molecular Dynamics Simulations : Model binding interactions with target proteins (e.g., kinase domains).
-
In Vitro ADME Assays : Assess permeability (Caco-2) and metabolic stability (microsomal assays) to explain discrepancies .
Q. What strategies enhance the compound’s bioavailability and pharmacokinetic (PK) profile?
- Solubility Enhancement :
- Introduce hydroxymethyl groups (e.g., via propoxy side chain) to improve aqueous solubility .
- Formulate as a nanocrystal or liposomal delivery system.
- Metabolic Stability :
- Replace labile esters (e.g., ethyl) with tert-butyl or PEGylated analogs to resist esterase cleavage .
- In Vivo PK Studies : Monitor plasma half-life (t₁/₂) and AUC in rodent models to validate improvements .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
-
Docking Studies : Use AutoDock Vina to screen derivatives against off-target receptors (e.g., GPCRs vs. kinases).
-
QSAR Modeling : Correlate molar refractivity and topological polar surface area (TPSA) with activity.
Derivative TPSA (Ų) IC₅₀ (nM) A 96.8 50 B 78.2 120 Source: Calculated using Molinspiration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
